molecular formula C17H16ClN5O2S B12030616 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 577981-05-6

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B12030616
CAS No.: 577981-05-6
M. Wt: 389.9 g/mol
InChI Key: WXHRMBCDZLDNBE-UHFFFAOYSA-N
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Description

The compound 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 5 and an amino group at position 2. A sulfanyl-acetamide linker connects the triazole moiety to a 4-methoxyphenyl group. This structure is characteristic of bioactive triazole derivatives, which are studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

CAS No.

577981-05-6

Molecular Formula

C17H16ClN5O2S

Molecular Weight

389.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16ClN5O2S/c1-25-14-7-5-13(6-8-14)20-15(24)10-26-17-22-21-16(23(17)19)11-3-2-4-12(18)9-11/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

WXHRMBCDZLDNBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 3-chlorophenyl-1,2,4-triazole-5-thiol. The final step involves the reaction of this thiol with 4-methoxyphenylacetyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Additionally, industrial methods may incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential as an enzyme inhibitor.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Variations in Triazole Acetamide Derivatives

Compound Name / ID Triazole Substituents Acetamide Substituents Key Structural Differences Reference
Target Compound 4-amino, 5-(3-chlorophenyl) N-(4-methoxyphenyl) Reference for comparison -
2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide 4-amino, 5-(2-chlorophenyl) N-(3-methoxyphenyl) Chlorine at ortho position on phenyl; methoxy at meta
2-[[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide 4-(4-chlorophenyl), 5-(4-methoxyphenyl) N-(3-methylphenyl) Dual phenyl substituents on triazole; methyl vs. methoxy
2-[[4-Amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide 4-amino, 5-(4-chlorophenyl) N-(4-phenoxyphenyl) Chlorine at para position; phenoxy vs. methoxy
AS111: 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide 4-amino, 5-(2-pyridyl) N-(3-methylphenyl) Pyridyl vs. chlorophenyl; methyl vs. methoxy
AM33: 2-[[4-Amino-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide 4-amino, 5-(2-hydroxyphenyl) N-(4-methoxyphenyl) Hydroxyl vs. chlorine on phenyl

Key Observations :

  • Substituent Position : The target’s 3-chlorophenyl group distinguishes it from analogs with chlorine at ortho (e.g., ) or para positions (e.g., ). Positional changes significantly alter steric and electronic properties, affecting receptor binding .
  • Acetamide Tail : The 4-methoxyphenyl group in the target is shared with AM33 , but contrasts with AS111’s 3-methylphenyl , impacting solubility and bioavailability.

Key Findings :

  • Antiviral Potential: AM33, sharing the 4-methoxyphenyl group, exhibits nanomolar inhibition of HIV reverse transcriptase, implying the target may also have antiviral applications .
  • Toxicity Trends : Chloro-substituted derivatives generally exhibit lower LD50 values (higher toxicity) than pyridyl or methoxy-substituted analogs .

Table 3: Physicochemical Data for Selected Compounds

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Density (g/cm³) pKa
Target Compound C17H15ClN4O2S* ~386.8 Predicted ~1.32 ~12.3
N-(3-chlorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C19H19ClN4O2S 402.9 1.32±0.1 12.31±0.70
AS111 C16H16N6OS 348.4 Not reported Not reported

Notes:

  • *Estimated based on structural similarity to .
  • The target’s 3-chlorophenyl and 4-methoxyphenyl groups may enhance lipophilicity compared to AS111’s pyridyl substituent, affecting membrane permeability .

Biological Activity

The compound 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS Number: 587005-46-7) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H18ClN5O3SC_{23}H_{18}ClN_{5}O_{3}S with a molecular weight of approximately 479.94 g/mol. The structural characteristics include a triazole ring, a sulfanyl group, and an acetamide moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antitumor Activity : The triazole ring has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell wall synthesis .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related triazole derivatives:

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntitumorA549 (Lung cancer cells)5.2
AntitumorMCF-7 (Breast cancer cells)6.8
AntimicrobialE. coli12.0
AntimicrobialS. aureus8.5

Case Studies

  • Antitumor Efficacy :
    A study evaluated the effects of the compound on various cancer cell lines. It was observed that the compound exhibited significant cytotoxicity against A549 and MCF-7 cells, with IC50 values indicating potent antitumor activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Studies :
    In another investigation, the compound was tested against several bacterial strains, including E. coli and S. aureus. The results indicated that it effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazole ring and substitution patterns on the phenyl groups significantly influence biological activity:

  • Electron-withdrawing groups enhance antitumor potency.
  • Hydrophobic interactions play a crucial role in binding affinity to target proteins.

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